molecular formula C14H14N2OS B2833123 2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 158262-76-1

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

Cat. No. B2833123
CAS RN: 158262-76-1
M. Wt: 258.34
InChI Key: YCZAEMGGGOSJPQ-UKTHLTGXSA-N
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Description

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile, also known as HBT, is a fluorescent dye that has been widely used in scientific research. This compound belongs to the family of thiazole-based dyes and has a unique chemical structure that makes it an ideal candidate for various applications in the field of chemistry and biology.

Scientific Research Applications

Synthesis Methodologies

Research has explored the synthesis of various derivatives that involve structures similar to "2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile" for the development of novel compounds. For example, the acylation of related acetonitriles leads to the formation of heterylidene-3-oxopentanedinitriles, which upon further treatment, yield quaternary salts and their reduced forms. These processes are significant for creating synthetic equivalents of nicotinaldehyde, demonstrating the compound's role in synthetic organic chemistry (Denisenko et al., 2011).

Organometallic Chemistry

In organometallic chemistry, the transformation of oxazole and thiazole molecules to their corresponding carbene tautomers via acid-base reactions is another application. This transformation facilitates transmetalation to gold(i), indicating the compound's utility in the preparation of heterocyclic carbenes and their applications in catalysis (Ruiz & Perandones, 2009).

Photochemistry

The study of photoisomerization processes also highlights the compound's relevance in photochemistry. The capture of elusive intermediates like nitrile ylides in photoisomerization reactions, which lead to the formation of oxazoles, is crucial for understanding the photodynamics of related compounds (Nunes, Reva, & Fausto, 2013).

Polymer Science

Moreover, the use of related carbene complexes as single-component catalysts/initiators for the ring-opening polymerization of lactide demonstrates the compound's application in polymer science. This process provides polymers with controlled molecular weights and narrow polydispersities, essential for biomedical and environmental applications (Csihony et al., 2005).

properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4,4-dimethylpent-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-14(2,3)12(17)9(8-15)13-16-10-6-4-5-7-11(10)18-13/h4-7,17H,1-3H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJWIWRBXJQNIIT-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C1=NC2=CC=CC=C2S1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C1=NC2=CC=CC=C2S1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Hydrobenzothiazol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile

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